molecular formula C14H12ClN3 B15213479 2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine CAS No. 88875-13-2

2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine

Cat. No.: B15213479
CAS No.: 88875-13-2
M. Wt: 257.72 g/mol
InChI Key: SMAMDMMDRNSRNH-UHFFFAOYSA-N
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Description

2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts such as trifluoroacetic acid (TFA) to facilitate the cyclization process. The utilization of asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminated derivatives of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the phenyl group enhances its potential as a pharmacologically active compound .

Properties

CAS No.

88875-13-2

Molecular Formula

C14H12ClN3

Molecular Weight

257.72 g/mol

IUPAC Name

2-chloro-4,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine

InChI

InChI=1S/C14H12ClN3/c1-9-8-12(15)17-13-10(2)16-14(18(9)13)11-6-4-3-5-7-11/h3-8H,1-2H3

InChI Key

SMAMDMMDRNSRNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(N=C(N12)C3=CC=CC=C3)C)Cl

Origin of Product

United States

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